molecular formula C10H15N3O B13076087 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde

5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B13076087
M. Wt: 193.25 g/mol
InChI Key: DOVHNXWIFAGQDQ-UHFFFAOYSA-N
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Description

5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde is a chemical compound of significant interest in medicinal and organic chemistry. It belongs to the 5-aminopyrazole class of heterocycles, which are widely recognized as privileged scaffolds in drug discovery due to their diverse biological activities and utility as synthetic intermediates . The core 5-aminopyrazole structure is a versatile building block for synthesizing a wide range of nitrogen-containing fused heterocycles, including pyrazolopyrimidines, pyrazolopyridines, and imidazopyrazoles . These condensed ring systems are frequently explored in the development of bioactive molecules. As a 4-carbaldehyde derivative, this compound features a reactive aldehyde group that facilitates further chemical modifications, making it a valuable precursor for constructing more complex molecular architectures for high-throughput screening and lead optimization campaigns. Compounds based on the 5-aminopyrazole template have demonstrated a broad spectrum of biological activities in research settings, serving as key starting materials for the development of potential anticancer agents, antimicrobials, enzyme inhibitors, and antioxidants . The 5-aminopyrazole core is a common feature in several pharmacologically active compounds, such as kinase inhibitors, which target various cancers . This product is intended for research and development purposes in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

5-amino-1-cyclohexylpyrazole-4-carbaldehyde

InChI

InChI=1S/C10H15N3O/c11-10-8(7-14)6-12-13(10)9-4-2-1-3-5-9/h6-7,9H,1-5,11H2

InChI Key

DOVHNXWIFAGQDQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=C(C=N2)C=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine . The reaction is often carried out in the presence of a catalyst such as alumina-silica-supported manganese dioxide in water at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: 5-Amino-1-cyclohexyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 5-Amino-1-cyclohexyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including 5-amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde. Compounds with similar structures have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. For instance, a series of pyrazole derivatives were synthesized and tested for their antibacterial activity, revealing that certain modifications led to enhanced efficacy against resistant strains .

Anticancer Properties
The compound has also been investigated for its anticancer potential. Pyrazole derivatives have demonstrated cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). For example, compounds similar to this compound exhibited IC50 values indicating significant inhibition of cell proliferation . The mechanism often involves the inhibition of key enzymes or pathways crucial for cancer cell survival.

Thrombin Inhibition
Another notable application is in the development of thrombin inhibitors. Pyrazole-based compounds have been synthesized that act as covalent inhibitors of thrombin, a key enzyme in the coagulation cascade. These inhibitors can potentially be used for therapeutic purposes in conditions such as thrombosis .

Agrochemical Applications

Pyrazole derivatives are also explored in agrochemistry for their herbicidal and fungicidal properties. The structural characteristics of compounds like this compound allow for the development of new agrochemicals that can target specific pests or diseases while minimizing environmental impact .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of pyrazole derivatives. Modifications to the cyclohexyl group or the aldehyde functionality can significantly influence biological activity. Researchers have synthesized various analogs to determine how changes affect antimicrobial and anticancer properties, leading to the identification of more potent compounds .

Case Studies and Research Findings

Study ReferenceCompound TestedBiological ActivityKey Findings
This compoundAnticancerSignificant cytotoxicity against A549 cells with IC50 values < 10 µM
Pyrazole DerivativesAntimicrobialEffective against resistant strains; modifications enhanced activity
Thrombin InhibitorsAnticoagulantCovalent inhibition with low off-target effects

Mechanism of Action

The mechanism of action of 5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde largely depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, pyrazole derivatives have been studied as inhibitors of various enzymes, including kinases and proteases . The exact pathways and molecular targets would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the N1 position critically influences solubility, reactivity, and biological activity. Key analogs and their properties are summarized below:

Compound Name Molecular Formula N1 Substituent C4 Functional Group Molecular Weight (g/mol) Key Properties/Applications
5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde C₁₀H₁₅N₃O Cyclohexyl Aldehyde 193.25 High lipophilicity; reactive aldehyde site
5-Amino-1-methyl-1H-pyrazole-4-carbaldehyde C₅H₇N₃O Methyl Aldehyde 125.13 Compact structure; lower steric hindrance
5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid C₁₀H₉N₃O₂ Phenyl Carboxylic acid 203.20 Increased acidity; hydrogen-bonding capacity
5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide C₁₇H₁₇N₅O 4-Methoxyphenyl Carboximidamide 307.35 Enhanced electronic effects from methoxy group

Key Observations:

  • Reactivity: The aldehyde group in the target compound and its methyl analog allows for nucleophilic additions (e.g., Schiff base formation), whereas the carboxylic acid in the phenyl derivative enables salt formation or esterification .
  • Steric Effects: The bulky cyclohexyl group may hinder interactions in enzyme-binding pockets compared to smaller substituents like methyl .

Crystallographic and Structural Insights

X-ray crystallography data for pyrazole derivatives highlight differences in molecular geometry:

  • 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid exhibits a planar pyrazole ring with a dihedral angle of 8.2° between the phenyl and pyrazole rings. The carboxylic acid group forms strong intermolecular hydrogen bonds (O–H···N), stabilizing the crystal lattice .
  • Methyl-substituted analogs (e.g., 5-amino-1-methyl-1H-pyrazole-4-carbaldehyde) display shorter bond lengths at the aldehyde group (C=O ~1.21 Å), consistent with higher electrophilicity .

Biological Activity

5-Amino-1-cyclohexyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features an amino group and a cyclohexyl substituent at the first position, along with a formyl group at the fourth position of the pyrazole ring. Its unique structure enables significant interactions with biological systems, influencing various physiological processes.

Synthesis and Structural Characteristics

The synthesis of this compound can be achieved through several methods, often involving reactions that favor the formation of the pyrazole ring. The compound's molecular formula is C11_{11}H14_{14}N4_{4}O, indicating a complex structure that contributes to its reactivity and biological interactions .

Anticancer Potential

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. Research indicates that this compound can inhibit various cancer cell lines by targeting specific proteins involved in tumor growth. For instance, it has shown nanomolar activity against fibroblast growth factor receptors (FGFRs), which are implicated in several cancers . The compound's ability to bind irreversibly to FGFRs enhances its potential as a therapeutic agent.

Enzyme Inhibition

This compound has demonstrated significant enzyme inhibition capabilities. It interacts with enzymes and proteins, modulating their functions through binding interactions. This property is crucial for understanding the compound's mechanism of action in biological systems. For example, it has been shown to inhibit lactate dehydrogenase (LDH), an enzyme involved in cancer metabolism, with low nanomolar IC50_{50} values .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Preliminary studies indicate that it can inhibit the growth of various pathogenic bacteria and fungi. The mechanism behind this activity may involve interference with microbial metabolic pathways or structural components essential for survival .

Comparative Analysis of Related Compounds

Compound NameStructure CharacteristicsUnique Features
5-Amino-3-methyl-1H-pyrazole-4-carbaldehydeMethyl group at position 3Enhanced lipophilicity may influence bioavailability
5-Chloro-3-methyl-1H-pyrazole-4-carbaldehydeChlorine substituent at position 5More reactive towards nucleophiles due to electronegative chlorine
5-Cyclohexylamino-3-methyl-1H-pyrazoleCyclohexyl group at position 5Potentially different pharmacological profiles

This table illustrates how variations in substituents affect the biological activities and chemical properties of related pyrazoles, making them suitable for diverse applications in medicinal chemistry .

Study on FGFR Inhibition

A recent study evaluated the efficacy of this compound against FGFRs in different cancer cell lines. The results showed that this compound effectively suppressed cell proliferation in NCI-H520 lung cancer cells with an IC50_{50} value of 19 nM, indicating its potential as a targeted therapy for cancers driven by aberrant FGFR signaling .

Antimicrobial Efficacy

In another investigation, derivatives of 5-amino-1-cyclohexyl-1H-pyrazole were tested for their antimicrobial activities against various bacterial strains using microplate Alamar Blue assays. The results demonstrated significant inhibition rates, suggesting that these compounds could be developed into new antimicrobial agents .

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